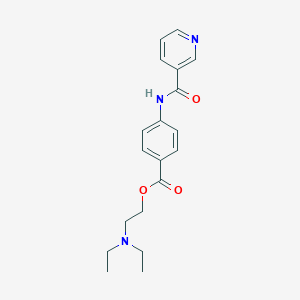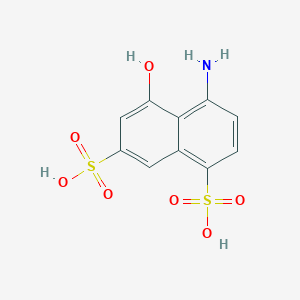
Hafnium tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium tetraiodide, with the chemical formula HfI₄, is a compound of hafnium and iodine. It is a yellow-orange crystalline solid that is primarily used in the production of high-purity hafnium metal. This compound is known for its high melting point of 449°C and boiling point of 400°C . The compound is significant in various industrial and scientific applications due to its unique properties.
Mechanism of Action
Target of Action
Hafnium tetraiodide is primarily used in the production of hafnium metal . It interacts with a heated tungsten filament in the crystal bar process .
Mode of Action
The compound is produced by heating a mixture of hafnium with excess iodine . In the crystal bar process, the vapor of the tetraiodide is passed over a heated tungsten filament . This results in the reduction of the tetraiodide to hafnium metal .
Biochemical Pathways
Its primary use is in the production of hafnium metal, which is used in various industrial applications .
Result of Action
The primary result of the action of this compound is the production of hafnium metal . Hafnium metal has various uses, including in alloying with iron, titanium, niobium, and other metals, in nuclear control rods, and in gas-filled and incandescent lamps .
Action Environment
This compound is a red-orange, moisture-sensitive, sublimable solid . Its reactivity and stability can be influenced by environmental factors such as temperature and humidity. For instance, it is produced by heating a mixture of hafnium with excess iodine , and it can sublimate (transition directly from a solid to a gas) under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hafnium tetraiodide is typically prepared through the reaction of hafnium metal with iodine. The process involves heating hafnium metal in the presence of iodine gas, which results in the formation of this compound. The reaction can be represented as follows:
Hf+2I2→HfI4
Industrial Production Methods: The industrial production of this compound often employs the van Arkel-de Boer process. In this method, this compound is produced by passing iodine vapor over heated hafnium metal. The resulting this compound vapor is then decomposed on a hot tungsten filament to yield high-purity hafnium metal .
Chemical Reactions Analysis
Types of Reactions: Hafnium tetraiodide undergoes several types of chemical reactions, including:
Reduction: this compound can be reduced to hafnium metal using reducing agents such as aluminum or magnesium.
Decomposition: At elevated temperatures, this compound decomposes to form hafnium metal and iodine gas.
Common Reagents and Conditions:
Reducing Agents: Aluminum, magnesium, and sodium are commonly used to reduce this compound to hafnium metal.
Reaction Conditions: These reactions typically occur at high temperatures, often in the range of 600°C to 850°C.
Major Products:
Hafnium Metal: The primary product of the reduction and decomposition reactions of this compound.
Iodine Gas: Released during the decomposition process.
Scientific Research Applications
Hafnium tetraiodide has several scientific research applications, including:
Material Science: Used in the production of high-purity hafnium metal, which is essential for various high-temperature and corrosion-resistant applications.
Nuclear Industry: Hafnium metal, derived from this compound, is used in control rods for nuclear reactors due to its high neutron absorption cross-section.
Catalysis: Hafnium-based compounds, including this compound, are used as catalysts in various chemical reactions.
Metal-Organic Frameworks (MOFs): this compound is used in the synthesis of hafnium-based MOFs, which have applications in gas storage, separation, and catalysis.
Comparison with Similar Compounds
Hafnium tetraiodide can be compared with other tetrahalides of group four elements, such as:
Titanium Tetraiodide (TiI₄): Similar in structure and reactivity, but titanium tetraiodide has a lower melting and boiling point compared to this compound.
Zirconium Tetraiodide (ZrI₄): Zirconium tetraiodide is isostructural with this compound and shares similar chemical properties.
Uniqueness: this compound is unique due to its high thermal stability and its ability to produce high-purity hafnium metal, which is crucial for applications in the nuclear industry and advanced material science .
Properties
CAS No. |
13777-23-6 |
|---|---|
Molecular Formula |
HfI4 |
Molecular Weight |
686.10 g/mol |
IUPAC Name |
hafnium(4+);tetraiodide |
InChI |
InChI=1S/Hf.4HI/h;4*1H/q+4;;;;/p-4 |
InChI Key |
YCJQNNVSZNFWAH-UHFFFAOYSA-J |
SMILES |
I[Hf](I)(I)I |
Canonical SMILES |
[I-].[I-].[I-].[I-].[Hf+4] |
Key on ui other cas no. |
13777-23-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)













